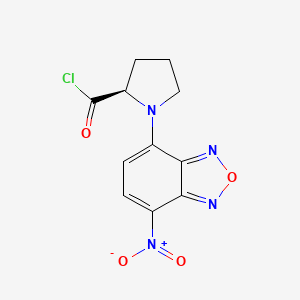
(R)-(+)-NBD-Pro-COCl
Übersicht
Beschreibung
®-(+)-NBD-Pro-COCl, also known as ®-(+)-N-Boc-3-(4-nitrobenzylidene)-2-oxazolidinone, is a chiral compound widely used in organic synthesis. It is particularly valued for its role as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. The compound’s structure includes a nitrobenzylidene group, which imparts unique reactivity and stability characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-NBD-Pro-COCl typically involves the following steps:
Formation of the Oxazolidinone Ring: The starting material, ®-proline, undergoes cyclization with phosgene to form the oxazolidinone ring.
Introduction of the Nitrobenzylidene Group: The oxazolidinone intermediate is then reacted with 4-nitrobenzaldehyde under basic conditions to introduce the nitrobenzylidene group.
Protection of the Amino Group: The final step involves the protection of the amino group using a suitable protecting group, such as tert-butyloxycarbonyl (Boc), to yield ®-(+)-NBD-Pro-COCl.
Industrial Production Methods: Industrial production of ®-(+)-NBD-Pro-COCl follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: ®-(+)-NBD-Pro-COCl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrobenzylidene group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Amino derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-(+)-NBD-Pro-COCl has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of chiral drugs with improved efficacy and reduced side effects.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ®-(+)-NBD-Pro-COCl involves its role as a chiral auxiliary. It facilitates the formation of chiral intermediates by controlling the stereochemistry of the reaction. The nitrobenzylidene group provides steric hindrance, which influences the approach of reagents and the formation of the desired enantiomer. The molecular targets and pathways involved depend on the specific reaction and the substrate used.
Vergleich Mit ähnlichen Verbindungen
- (S)-(-)-NBD-Pro-COCl
- ®-(+)-N-Boc-3-(4-methoxybenzylidene)-2-oxazolidinone
- ®-(+)-N-Boc-3-(4-chlorobenzylidene)-2-oxazolidinone
Comparison: ®-(+)-NBD-Pro-COCl is unique due to the presence of the nitrobenzylidene group, which imparts distinct reactivity and stability characteristics. Compared to its analogs with different substituents on the benzylidene group, ®-(+)-NBD-Pro-COCl offers enhanced selectivity and efficiency in asymmetric synthesis. The nitro group also provides additional functionalization opportunities, making it a versatile compound in organic synthesis.
Eigenschaften
IUPAC Name |
(2R)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O4/c12-11(17)8-2-1-5-15(8)6-3-4-7(16(18)19)10-9(6)13-20-14-10/h3-4,8H,1-2,5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQYXPYABMCADZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659853 | |
| Record name | 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159717-69-8 | |
| Record name | R(+)-NBD-ProCZ | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159717-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-NBD-Pro-COCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of (R)-(+)-NBD-Pro-COCl in the analysis of fluoxetine?
A1: this compound is a chiral derivatizing agent used in the analysis of fluoxetine enantiomers. [] It reacts with both (R)-fluoxetine and (S)-fluoxetine to form fluorescent diastereomeric derivatives. These derivatives can then be separated and detected using high-performance liquid chromatography (HPLC) with fluorescence detection. This allows for the determination of the individual concentrations of (R)-fluoxetine and (S)-fluoxetine in samples like human serum and urine.
Q2: What are the advantages of using this compound as a derivatizing agent in this context?
A2: The research highlights several advantages of employing this compound for this analysis:
- High sensitivity: The derivatization reaction with this compound introduces a fluorescent tag to the fluoxetine enantiomers. This allows for detection at very low concentrations, making the method suitable for biological samples. []
- Isocratic separation: The method utilizes isocratic HPLC, meaning the mobile phase composition remains constant throughout the analysis. This simplifies the method and potentially reduces analysis time compared to gradient methods. []
- Simple and rapid derivatization: The derivatization procedure is relatively quick and straightforward, requiring only a short reaction time and simple extraction steps. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B574720.png)
![3-Butenoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-,[S-(E)]-](/img/new.no-structure.jpg)
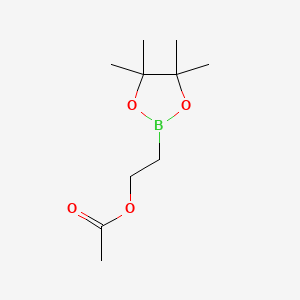
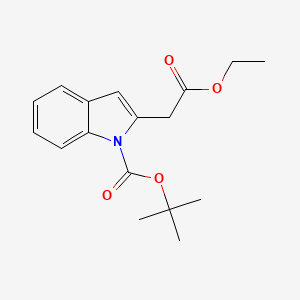
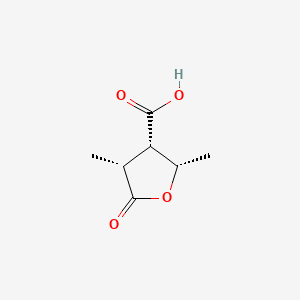

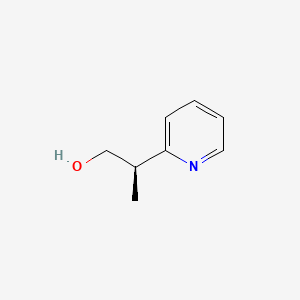
![1-Boc-3-[(2-hydroxyethyl)amino]-azetidine](/img/structure/B574733.png)
![Methyl 4-[(2R)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B574735.png)
![2H-Azeto[1,2-a][1,3]oxazolo[5,4-e]pyridine](/img/structure/B574737.png)
![2-methyl-1-[(Z)-prop-1-enyl]benzimidazole](/img/structure/B574738.png)
